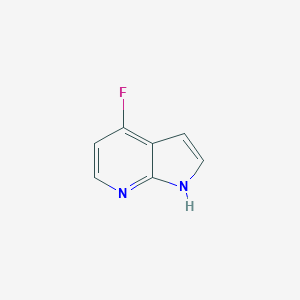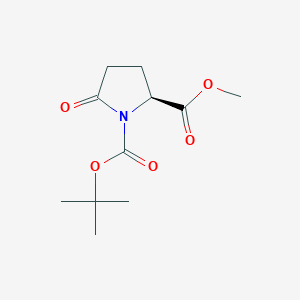
Boc-L-Pyroglutaminsäuremethylester
Übersicht
Beschreibung
Boc-L-pyroglutamic acid methyl ester is a derivative of pyroglutamic acid, which is a naturally occurring amino acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with L-pyroglutamic acid.
Protection: Methyl L-pyroglutamate is then dissolved in dichloromethane. A catalyst like 4-dimethylaminopyridine (DMAP) is added, followed by the gradual addition of di-tert-butyl dicarbonate.
Industrial Production Methods: The industrial production of Boc-L-pyroglutamic acid methyl ester follows similar steps but is optimized for large-scale synthesis. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Hydrolysis: L-pyroglutamic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Boc-L-pyroglutamic acid methyl ester is widely used in scientific research due to its versatility:
Wirkmechanismus
Target of Action
Boc-L-Pyroglutamic Acid Methyl Ester, also known as Boc-Pyr-OMe, is a derivative of Pyroglutamic acid . Pyroglutamic acid is a natural amino acid derivative that is ubiquitous in nature . It is a metabolite in the glutathione cycle and is converted to glutamate by 5-oxoprolinase
Mode of Action
It is known that pyroglutamic acid, from which boc-pyr-ome is derived, may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .
Biochemical Pathways
Pyroglutamic acid is a metabolite in the glutathione cycle . It is converted to glutamate by the enzyme 5-oxoprolinase . This conversion is part of the gamma-glutamyl cycle, a system that plays a crucial role in maintaining the homeostasis of glutathione, a vital antioxidant in the body .
Pharmacokinetics
It is known that the compound can be analyzed by reverse phase (rp) hplc method . This suggests that it may have certain properties that allow it to be detected and measured in biological systems, which is a crucial aspect of pharmacokinetics.
Result of Action
Pyroglutamic acid may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .
Action Environment
It is known that the compound can be synthesized in a green and environmentally friendly manner, suitable for large-scale industrial production . This suggests that the compound may be stable under various environmental conditions.
Biochemische Analyse
Biochemical Properties
Boc-L-pyroglutamic acid methyl ester is a derivative of pyroglutamic acid, which is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase This suggests that Boc-L-pyroglutamic acid methyl ester may interact with enzymes, proteins, and other biomolecules involved in this metabolic pathway
Cellular Effects
Given its biochemical properties, it may influence cell function by participating in biochemical reactions involving glutamate and the glutathione cycle
Molecular Mechanism
The molecular mechanism of action of Boc-L-pyroglutamic acid methyl ester is not well-established. It is possible that it exerts its effects at the molecular level through its involvement in the glutathione cycle and its conversion to glutamate This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of Boc-L-pyroglutamic acid methyl ester on cellular function in in vitro or in vivo studies have not been extensively studied. It is soluble in dichloromethane and is typically stored at 2-8°C
Metabolic Pathways
Boc-L-pyroglutamic acid methyl ester is a derivative of pyroglutamic acid, which is a metabolite in the glutathione cycle This suggests that Boc-L-pyroglutamic acid methyl ester may be involved in similar metabolic pathways
Vergleich Mit ähnlichen Verbindungen
Methyl L-pyroglutamate: Lacks the Boc protecting group, making it more reactive in certain conditions.
N-Boc-L-proline methyl ester: Similar structure but derived from proline instead of pyroglutamic acid.
Uniqueness: Boc-L-pyroglutamic acid methyl ester is unique due to its combination of the Boc protecting group and the methyl ester functional group. This dual functionality makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTAOUUEQHKLIU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446511 | |
| Record name | Boc-L-pyroglutamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108963-96-8 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108963-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-pyroglutamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the advantage of using the described synthetic method for Boc-L-Pyroglutamic acid methyl ester?
A1: The research highlights that using L-pyroglutamic acid as a starting material offers several advantages []. Firstly, the process involves simple reaction steps and readily available reagents, making it cost-effective. Secondly, the method boasts a high yield of Boc-L-Pyroglutamic acid methyl ester with high purity (reaching 99.8%), a crucial factor for its application in further synthesis. Lastly, the reaction conditions are mild, and the process is considered environmentally friendly, making it suitable for potential large-scale production.
Q2: How can Boc-L-Pyroglutamic acid methyl ester be used to synthesize structurally diverse proline analogues?
A2: The research demonstrates that the monoenolate of Boc-L-pyroglutamic acid methyl ester can be alkylated with various benzylic halides and their homologues []. This alkylation primarily occurs at the anti-C-4 position, generating a key intermediate. Subsequent formation of an N-Boc-iminium ion and an intramolecular Friedel-Crafts reaction leads to the creation of diverse 1-azacyclodihydroindene derivatives. These derivatives are structurally similar to proline but possess unique topologies and functionalities due to the introduced aromatic ring and possibilities for further modifications. This method provides a versatile route to access a range of conformationally constrained polycyclic analogues of proline and prolinol, which are valuable tools in studying structure-activity relationships in peptides and proteins.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



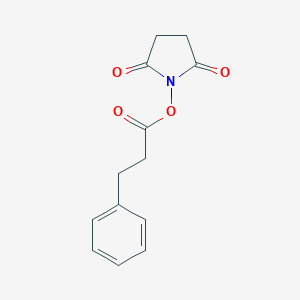
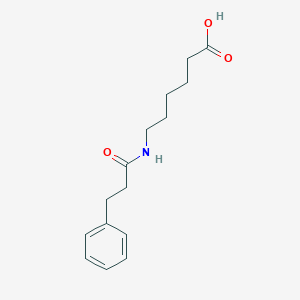
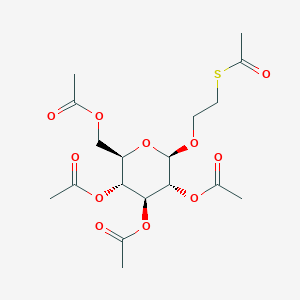
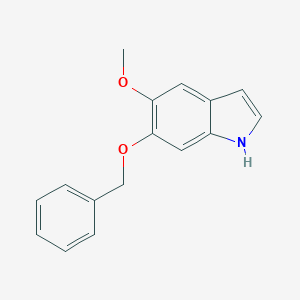

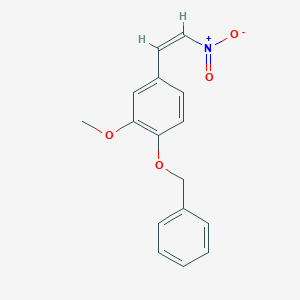
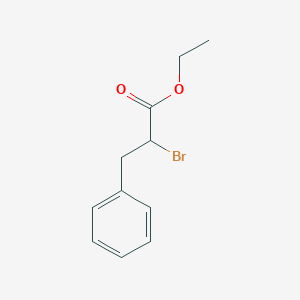


![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
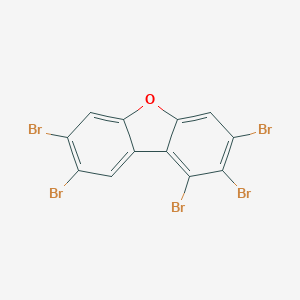
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
